N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)isonicotinamide
Description
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2/c1-13-24-19-7-4-16(25-20(27)14-8-10-23-11-9-14)12-18(19)21(28)26(13)17-5-2-15(22)3-6-17/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVLTGPJVZUWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=NC=C3)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)isonicotinamide is a compound that belongs to the class of quinazolinone derivatives, known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily enzymes and receptors. The compound exhibits potential as an antitumor agent by inhibiting cell proliferation and inducing apoptosis in cancer cells. It achieves this by binding to active sites or allosteric sites on target enzymes, thereby modulating their functions.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise in antimicrobial applications. Studies have demonstrated that quinazolinone derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the fluorophenyl and isonicotinamide moieties can significantly alter potency and selectivity. For example, the introduction of different substituents on the phenyl ring has been shown to enhance enzyme inhibition and cytotoxicity.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 0.051 | |
| Antibacterial | Staphylococcus aureus | 0.312 | |
| Enzyme Inhibition | Xanthine Oxidase | 0.031 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| N-(3-(4-fluorophenyl)-2-methyl... | Fluorine at para position | Enhanced potency |
| N-(3-(phenyl)-2-methyl... | No fluorine | Reduced activity |
| N-(3-(4-chlorophenyl)-2-methyl... | Chlorine at para position | Moderate potency |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of quinazolinone derivatives, this compound was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 0.051 μM, demonstrating its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various quinazolinone derivatives, including this compound. The study revealed that it exhibited potent antibacterial activity against Staphylococcus aureus with an IC50 value of 0.312 μM, suggesting its potential application in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular features, and synthetic yields where available.
Quinazolinone Derivatives
2.1.1. 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide
- Core Structure: Shares the 3-(4-fluorophenyl)-4-oxoquinazolinone moiety with the target compound.
- Key Differences: Replaces the isonicotinamide group with a thioacetamide linker and a secondary 4-chlorophenyl-tetrahydroquinazolinone unit. Synthetic Yield: 61% (higher efficiency than some analogs, though direct comparison to the target compound is unavailable) .
- Impact of Substituents :
- The thioether group may enhance lipophilicity but reduce metabolic stability compared to the amide linkage in the target compound.
- Chlorine (electron-withdrawing) vs. fluorine (moderate electron-withdrawing) on the phenyl ring could alter binding affinity in biological targets.
2.1.2. N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d)
- Core Structure: Combines a quinazolinone with a thiazolidinone ring.
- Key Differences: Incorporates a thiazolidinone ring instead of the methyl group at position 2. Chlorophenyl substituent at position 2 vs. methyl in the target compound.
- Impact of Substituents: Thiazolidinone rings are associated with anti-inflammatory activity, suggesting divergent applications compared to the target compound’s isonicotinamide group .
Thiazole-Based Analog
2.2.1. N-{4-(2-fluoro-4-(4-methoxyphenoxy)-6-methylphenyl)thiazol-2-yl}isonicotinamide
- Core Structure: Thiazole ring instead of quinazolinone.
- Key Differences: Molecular Weight: 435.48 g/mol (vs. ~395 g/mol estimated for the target compound). Substituents include 4-methoxyphenoxy and methyl groups, differing from the fluorophenyl and methyl groups in the target .
- Impact of Structure: Thiazole cores are often associated with antimicrobial activity, while quinazolinones are linked to kinase inhibition.
Structural and Functional Comparison Table
*Estimated based on structural similarity.
Substituent Effects
- Fluorine vs. Chlorine :
- Methyl vs. bulkier thioether or heterocyclic substituents .
- Isonicotinamide vs. Thioacetamide :
- Isonicotinamide’s pyridine ring may facilitate π-π stacking in enzyme active sites, while thioacetamide’s sulfur atom could introduce redox sensitivity .
Preparation Methods
Acylated Anthranilic Acid Route
The most direct method involves N-acetylation of 5-nitroanthranilic acid, followed by cyclization with 4-fluoroaniline (Figure 1):
Step 1 : N-Acetylation
- Reactants : 5-Nitroanthranilic acid, acetyl chloride
- Conditions : DMF, 0–5°C, 2 h
- Product : N-Acetyl-5-nitroanthranilic acid (Yield: 85–90%)
Step 2 : Cyclocondensation
- Reactants : N-Acetyl-5-nitroanthranilic acid, 4-fluoroaniline
- Conditions : Glacial acetic acid, reflux, 6 h
- Product : 2-Methyl-3-(4-fluorophenyl)-6-nitro-3,4-dihydroquinazolin-4-one (Yield: 70–75%)
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the aniline’s amine on the activated carbonyl, followed by intramolecular cyclization and dehydration.
Functionalization at Position 6: Nitro Reduction and Amidation
Catalytic Hydrogenation of Nitro Group
The 6-nitro intermediate undergoes reduction to a primary amine:
Amide Coupling with Isonicotinic Acid
The amine is acylated using isonicotinoyl chloride:
- Reactants : 6-Amino intermediate, isonicotinoyl chloride
- Conditions : DCM, triethylamine (TEA), 0°C → RT, 12 h
- Product : Target compound (Yield: 60–65%)
Optimization Note : Use of O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) improves coupling efficiency (Yield: 75–80%).
Alternative Synthetic Pathways
Solid-Phase Combinatorial Synthesis
Adapting patent US5783577A, a resin-bound anthranilic acid derivative enables parallel synthesis:
- Resin functionalization : Wang resin loaded with N-Fmoc-anthranilic acid.
- Acylation : Acetic anhydride in DMF.
- Cyclization : 4-Fluoroaniline, CuBr/Et₃N, 60°C, 8 h.
- Amidation : On-resin reaction with isonicotinoyl chloride.
Advantages : High purity (≥95%), scalability for library synthesis.
Microwave-Assisted Cyclization
Reducing reaction times from hours to minutes:
- Conditions : 150°C, 20 min, microwave irradiation
- Solvent : Ethanol/AcOH (4:1)
- Yield : 78% (vs. 70% conventional heating)
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|---|
| Acylated Anthranilic Acid | 65 | 18 h | 99 | Moderate |
| Solid-Phase | 72 | 24 h | 95 | High |
| Microwave-Assisted | 78 | 1 h | 98 | High |
Key Insight : Microwave methods balance efficiency and yield, while solid-phase synthesis excels in parallelization.
Challenges and Optimization Opportunities
- Nitro Reduction Selectivity : Competitive over-reduction to hydroxylamine derivatives necessitates careful catalyst loading.
- Amidation Efficiency : Steric hindrance at C6 mandates optimized coupling agents (e.g., HATU > EDCl).
- C3-Arylation Alternatives : Buchwald-Hartwig coupling of 3-bromoquinazolinone with 4-fluorophenylboronic acid remains unexplored.
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with condensation of 4-fluorophenyl derivatives with quinazolinone precursors. Key steps include:
- Formation of the dihydroquinazolinone core via cyclization under acidic conditions .
- Coupling with isonicotinamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Intermediates are characterized using TLC for reaction progress and NMR (1H/13C) to confirm regiochemistry. Purity is validated via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- 1H/13C NMR : Assigns proton environments (e.g., methyl group at position 2, fluorophenyl aromatic signals) and confirms regioselectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C21H16FN3O2) and detects isotopic patterns .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. How is preliminary biological activity assessed in academic settings?
Initial screening often includes:
- Kinase inhibition assays : Targets like EGFR or VEGFR due to the quinazolinone scaffold’s affinity .
- Cytotoxicity profiling : Uses cancer cell lines (e.g., HCT-116, MCF-7) with IC50 calculations via MTT assays .
- Solubility and stability studies : Evaluated in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
SAR strategies involve:
- Substituent modification : Varying the fluorophenyl group’s position or replacing methyl with bulkier alkyl chains to enhance target binding .
- Bioisosteric replacement : Swapping isonicotinamide with pyrazinecarboxamide to improve solubility .
- In vitro potency assays : Compare analogs using dose-response curves (Table 1).
Table 1. Representative SAR Data
| Analog Modification | Target (IC50, nM) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | EGFR: 45 | 12 |
| 4-F → 3-CF3 | EGFR: 22 | 8 |
| Methyl → Cyclopropyl | VEGFR2: 18 | 15 |
| Source: Adapted from |
Q. What strategies resolve contradictions in efficacy data across assay systems?
Discrepancies (e.g., high in vitro vs. low in vivo activity) may arise from:
- Pharmacokinetic variability : Assess bioavailability via LC-MS plasma profiling .
- Off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
Q. How can computational modeling guide lead optimization?
- Molecular docking (AutoDock Vina) : Predict binding modes to EGFR’s ATP pocket, highlighting key residues (e.g., Lys721, Thr830) .
- ADMET prediction (SwissADME) : Forecasts metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
- Free-energy perturbation (FEP) : Quantifies energy changes from substituent modifications to prioritize analogs .
Methodological Considerations
- Controlled synthesis : Optimize reaction temperatures (60–80°C) and solvent systems (DMF/THF) to minimize byproducts .
- Orthogonal validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
- Data triangulation : Cross-reference in vitro results with ex vivo tissue models to confirm mechanistic relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
